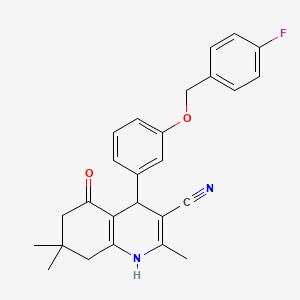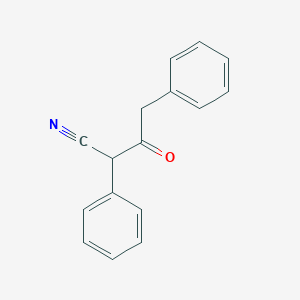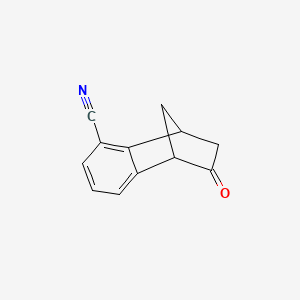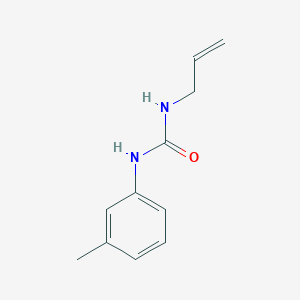
(3-Chloro-4-((3-chloro-4-methoxybenzyl)oxy)phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-4-((3-chloro-4-methoxybenzyl)oxy)phenyl)acetic acid is an organic compound with the molecular formula C16H14Cl2O4 It is a derivative of phenylacetic acid, characterized by the presence of chloro and methoxy substituents on the benzyl and phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-((3-chloro-4-methoxybenzyl)oxy)phenyl)acetic acid typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methoxybenzyl alcohol with 3-chloro-4-hydroxyphenylacetic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-4-((3-chloro-4-methoxybenzyl)oxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro groups can be reduced to form the corresponding hydroxy derivatives.
Substitution: The chloro groups can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of amine or thiol derivatives.
Aplicaciones Científicas De Investigación
(3-Chloro-4-((3-chloro-4-methoxybenzyl)oxy)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Chloro-4-((3-chloro-4-methoxybenzyl)oxy)phenyl)acetic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Chloro-4-(3-chlorobenzyloxy)phenyl)acetic acid
- (3-Chloro-4-(4-chlorobenzyloxy)phenyl)acetic acid
- (3-Chloro-4-(3,4-dimethoxybenzyloxy)phenyl)acetic acid
Uniqueness
(3-Chloro-4-((3-chloro-4-methoxybenzyl)oxy)phenyl)acetic acid is unique due to the specific arrangement of chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted applications in various fields, making it a valuable molecule for research and development.
Propiedades
Número CAS |
60736-66-5 |
|---|---|
Fórmula molecular |
C16H14Cl2O4 |
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
2-[3-chloro-4-[(3-chloro-4-methoxyphenyl)methoxy]phenyl]acetic acid |
InChI |
InChI=1S/C16H14Cl2O4/c1-21-14-4-3-11(7-12(14)17)9-22-15-5-2-10(6-13(15)18)8-16(19)20/h2-7H,8-9H2,1H3,(H,19,20) |
Clave InChI |
RPNSUIRLAUJMRP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947894.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947896.png)



![1-Bromobenzo[ghi]perylene](/img/structure/B11947921.png)
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B11947922.png)

![1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11947927.png)


